Benzene, 1-(azidomethyl)-3-methoxy-
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Overview
Description
“Benzene, 1-(azidomethyl)-3-methoxy-” is a chemical compound with the molecular formula C7H7N3 . It is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . This compound is known to be heat-sensitive and can decompose to emit toxic fumes of NOx .
Synthesis Analysis
Benzyl azide, an aromatic azide, is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The synthesis of this compound involves the reaction of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis
The molecular structure of “Benzene, 1-(azidomethyl)-3-methoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
Benzene, the parent compound of “Benzene, 1-(azidomethyl)-3-methoxy-”, is highly prone to electrophilic substitution reactions . These reactions include nitration, sulfonation, and halogenation . Benzyl azide is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis
“Benzene, 1-(azidomethyl)-3-methoxy-” has a molecular weight of 133.1506 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Material Sciences
Organic azides, such as 1-(azidomethyl)-3-methoxybenzene, are highly versatile in chemistry and material sciences . They are popular in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and boost efficiencies of polymer-based devices .
Energy Production
The scission reaction of organic azides is accompanied by a considerable output of energy, making them interesting as highly energetic materials . This property can be harnessed in the field of energy production.
Organic Synthesis
1-(azidomethyl)-3-methoxybenzene is a valuable compound for synthesizing pharmaceuticals, dyes, and advanced materials. Its versatile properties make it a useful chemical intermediate in organic synthesis.
Click Chemistry
The azide group in 1-(azidomethyl)-3-methoxybenzene can participate in click chemistry reactions, which are known for their efficiency and specificity in forming new bonds. This makes it a useful reagent in the field of click chemistry.
Staudinger Reduction
In the Staudinger reduction, the azide group in 1-(azidomethyl)-3-methoxybenzene can be reduced to a primary amine using phosphines as reagents. This reaction is useful in the synthesis of amines from azides.
Nucleophilic Substitution
The iodine atom in 1-(azidomethyl)-3-methoxybenzene can potentially undergo nucleophilic substitution reactions with various nucleophiles depending on the reaction conditions. This property makes it a useful reagent in nucleophilic substitution reactions.
Azide-Alkyne Cycloaddition
1-(azidomethyl)-3-methoxybenzene can potentially react with terminal alkynes in the presence of a catalyst to form substituted triazoles. This reaction, known as the Azide-Alkyne Cycloaddition (AAC), is a common application of azides in organic synthesis.
Solubility Enhancement
While not specific to 1-(azidomethyl)-3-methoxybenzene, azides can be used to improve the solubility of target ligands in protic polar solvents, such as alcohols and water . This can be useful in various fields where solubility enhancement is required.
Safety and Hazards
Mechanism of Action
Target of Action
Azido groups are often used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . The azido group can selectively react with the target molecules, allowing for their identification .
Mode of Action
In this process, the azido group in the compound can form a covalent bond with its target molecule when exposed to ultraviolet light . This allows the compound to bind to its target, potentially altering its function .
Biochemical Pathways
Compounds with azido groups have been used to study various biochemical pathways . The azido group can react with specific targets in these pathways, potentially affecting their function and the overall pathway .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding how the compound is processed in the body, which can impact its bioavailability and therapeutic effect .
Result of Action
Azido impurities in pharmaceuticals are known to be mutagenic, meaning they can alter dna and potentially increase the risk of cancer .
Action Environment
The action, efficacy, and stability of 1-(azidomethyl)-3-methoxybenzene can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceuticals has raised concerns due to their potential mutagenic effects . Therefore, the manufacturing environment and processes are critical in controlling the presence of such impurities .
properties
IUPAC Name |
1-(azidomethyl)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNSSXJWWLJAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450376 |
Source
|
Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(azidomethyl)-3-methoxy- | |
CAS RN |
123767-44-2 |
Source
|
Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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